molecular formula C22H21ClFN3OS B6516378 N-(4-chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899905-60-3

N-(4-chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516378
CAS No.: 899905-60-3
M. Wt: 429.9 g/mol
InChI Key: SKSXLLSLARSLCZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (RN: 899905-60-3) is a structurally complex molecule featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-fluorophenyl group at position 3. The acetamide moiety is linked via a sulfanyl bridge to the spirocyclic system and further modified with a 4-chlorophenyl group at the nitrogen atom .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3OS/c23-16-6-10-18(11-7-16)25-19(28)14-29-21-20(15-4-8-17(24)9-5-15)26-22(27-21)12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXLLSLARSLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituent patterns on the aromatic rings and acetamide nitrogen. Key comparisons include:

  • 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide (RN: 899906-32-2):

    • Replaces the 4-fluorophenyl group on the diazaspiro ring with a 4-chlorophenyl group.
    • Substitutes the 4-chlorophenyl on the acetamide nitrogen with a 3,4-dimethylphenyl group.
    • Impact : The dimethylphenyl group introduces steric bulk and electron-donating methyl substituents, which may reduce polarity and alter metabolic stability compared to the electron-withdrawing Cl/F substituents in the target compound .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide :

    • Features a nitro group and methylsulfonyl moiety instead of the diazaspiro system.
    • Impact : The nitro group increases electrophilicity and reactivity, making this compound more prone to participate in redox reactions or act as a precursor for explosive materials, unlike the spirocyclic target compound .

Molecular Interactions and Crystallographic Behavior

  • The target compound’s sulfanyl bridge and acetamide linkage facilitate hydrogen bonding, as seen in related structures. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide forms intermolecular C–H⋯O interactions that stabilize its crystal packing .
  • Halogen substituents (Cl, F) may engage in halogen bonding, a feature absent in dimethylphenyl or nitro-substituted analogs.

Comparative Data Table

Compound Name (RN) Substituents on Diazaspiro Ring Substituents on Acetamide Nitrogen Key Features
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (899905-60-3) 4-Fluorophenyl 4-Chlorophenyl Halogenated; likely high bioavailability and metabolic stability
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide (899906-32-2) 4-Chlorophenyl 3,4-Dimethylphenyl Steric bulk; reduced polarity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N/A 4-Chloro-2-nitrophenyl Nitro group; high reactivity and electrophilicity

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